4-Chloro-5-fluoro-2-methylpyridine
Overview
Description
4-Chloro-5-fluoro-2-methylpyridine is an organic compound with the molecular formula C6H5ClFN. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the use of chlorine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. For instance, the reaction of 2-methylpyridine with chlorine gas followed by fluorination can yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Coupling Products:
Scientific Research Applications
4-Chloro-5-fluoro-2-methylpyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Chloro-2-methylpyridine
Comparison: 4-Chloro-5-fluoro-2-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCXLYGQBLSGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599242 | |
Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-95-2 | |
Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-fluoro-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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